molecular formula C15H11ClN2O4S B13946843 4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 532404-74-3

4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid

Cat. No.: B13946843
CAS No.: 532404-74-3
M. Wt: 350.8 g/mol
InChI Key: RYZLRYMWZFTPFT-UHFFFAOYSA-N
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Description

4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound that features a combination of aromatic rings, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the aromatic ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the prop-2-enoyl group: This can be achieved through the reaction of an appropriate aldehyde with a suitable enolate under basic conditions.

    Coupling of the furan ring with the aromatic ring: This step involves the formation of a carbon-carbon bond between the furan ring and the aromatic ring, typically using palladium-catalyzed cross-coupling reactions.

    Introduction of the carbamothioylamino group: This can be achieved through the reaction of the appropriate amine with a thiocarbonyl compound under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The prop-2-enoyl group can be reduced to form the corresponding propanoyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Propanoyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the surface of cells.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid can be compared with other similar compounds, such as:

    4-Chloro-3-[3-(furan-2-yl)propanamido]benzoic acid: Similar structure but with a propanamido group instead of a prop-2-enoyl group.

    4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamoylamino]benzoic acid: Similar structure but with a carbamoylamino group instead of a carbamothioylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

532404-74-3

Molecular Formula

C15H11ClN2O4S

Molecular Weight

350.8 g/mol

IUPAC Name

4-chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C15H11ClN2O4S/c16-11-5-3-9(14(20)21)8-12(11)17-15(23)18-13(19)6-4-10-2-1-7-22-10/h1-8H,(H,20,21)(H2,17,18,19,23)

InChI Key

RYZLRYMWZFTPFT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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